(4-Chloro-3-fluorophenyl)methanamine
Overview
Description
(4-Chloro-3-fluorophenyl)methanamine is an organic compound with the molecular formula C7H7ClFN It is a derivative of benzylamine, where the benzene ring is substituted with a chlorine atom at the fourth position and a fluorine atom at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-fluorophenyl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with 4-chloro-3-fluorobenzaldehyde.
Reduction: The aldehyde group is reduced to a primary alcohol using a reducing agent such as sodium borohydride.
Amination: The primary alcohol is then converted to the corresponding amine through a substitution reaction with ammonia or an amine source under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-3-fluorophenyl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, forming derivatives such as amides and ureas.
Oxidation: The amine can be oxidized to form the corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Common Reagents and Conditions
Substitution: Reagents such as acyl chlorides or isocyanates are commonly used for forming amides and ureas.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Amides and Ureas: Formed through substitution reactions.
Nitroso and Nitro Compounds: Formed through oxidation reactions.
Reduced Amines: Formed through reduction reactions.
Scientific Research Applications
(4-Chloro-3-fluorophenyl)methanamine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound is used in the development of advanced materials with specific electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of (4-Chloro-3-fluorophenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and fluorine substituents on the benzene ring influence the compound’s binding affinity and selectivity. The amine group can form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
(3-Chloro-2-fluorophenyl)methanamine: Similar structure but with different substitution pattern, leading to variations in reactivity and applications.
(4-Chloro-3-trifluoromethylphenyl)methanamine:
Uniqueness
(4-Chloro-3-fluorophenyl)methanamine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it a valuable intermediate in the synthesis of specialized compounds with tailored biological and material applications.
Properties
IUPAC Name |
(4-chloro-3-fluorophenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFN/c8-6-2-1-5(4-10)3-7(6)9/h1-3H,4,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNPBYKCCNMQNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373936 | |
Record name | 4-Chloro-3-fluorobenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72235-58-6 | |
Record name | 4-Chloro-3-fluorobenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-3-fluorobenzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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